1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene
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Overview
Description
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique arrangement of methyl groups on the benzene rings, which can influence its chemical properties and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene typically involves the alkylation of 2,4-dimethylbenzene with 3,5-dimethylphenylethyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the benzene ring and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methyl group positioning on aromatic reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylphenyl)ethyl]-2,4-dimethylbenzene
- 1-[2-(3,4-Dimethylphenyl)ethyl]-2,4-dimethylbenzene
- 1-[2-(3,5-Dimethylphenyl)ethyl]-3,5-dimethylbenzene
Uniqueness
1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene is unique due to the specific positioning of the methyl groups on both benzene rings. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
143650-60-6 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-5-7-18(16(4)10-13)8-6-17-11-14(2)9-15(3)12-17/h5,7,9-12H,6,8H2,1-4H3 |
InChI Key |
DLPSXHUAQJCOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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